ethyl 1H-benzimidazol-2-ylacetate hydrochloride
Overview
Description
Ethyl 1H-benzimidazol-2-ylacetate hydrochloride, also known as ethyl benzimidazole, is a chemical compound with potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C11H12N2O2 .
Molecular Structure Analysis
The molecular formula of this compound is C11H12N2O2 . The molecular weight of the base compound (without the hydrochloride) is 204.23 . When combined with hydrochloride, the molecular weight increases to 240.69 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C11H12N2O2 . The molecular weight of the base compound (without the hydrochloride) is 204.23 . When combined with hydrochloride, the molecular weight increases to 240.69 .Scientific Research Applications
Antimicrobial Activity Ethyl 1H-benzimidazol-2-ylacetate hydrochloride has been studied for its antimicrobial properties. Salahuddin et al. (2017) synthesized derivatives of 1H-benzimidazole, which demonstrated significant antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Structural Analysis in Crystallography The compound's crystal structure has been analyzed to understand its molecular interactions. Zaderenko et al. (1997) studied the crystal structure of diethyl 2-benzimidazol-1-ylsuccinate, a related compound, forming molecular complexes with picric acid, revealing insights into hydrogen bonding and molecular arrangement (Zaderenko et al., 1997).
Antibacterial Properties this compound derivatives have also been synthesized with a focus on antibacterial activities. Zhang et al. (2015) created novel ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates, showing excellent bioactivity against Staphylococcus aureus (Zhang et al., 2015).
Anticancer Screening Research into anticancer properties of this compound derivatives has been conducted. Varshney et al. (2015) synthesized a series of compounds from the ethyl (2-methyl-1H-benzimidazol-1-yl) acetate and tested them for cytotoxic activity against various cancer cell lines (Varshney et al., 2015).
Corrosion Inhibition The compound's derivatives have been studied for their role in corrosion inhibition. Ammal et al. (2018) explored the anticorrosion characteristics of various benzimidazole derivatives, including this compound, for mild steel in hydrochloric acid, demonstrating their effectiveness as corrosion inhibitors (Ammal et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives, which include this compound, have a broad range of biological activities . They can exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10;/h3-6H,2,7H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVMDSRPWNZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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